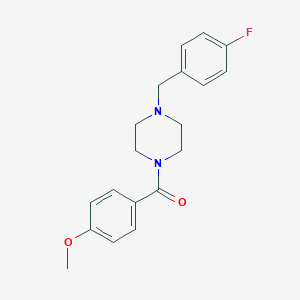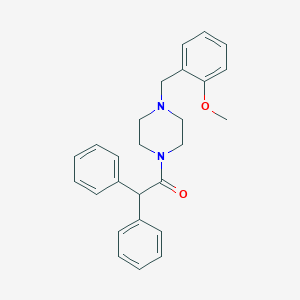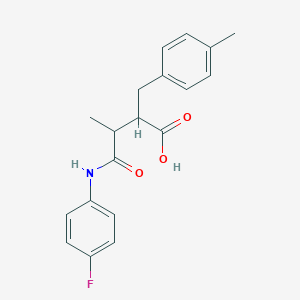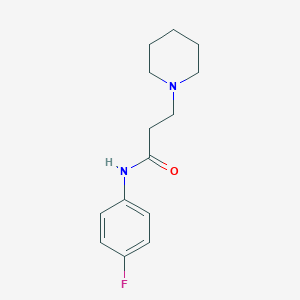![molecular formula C21H23N3O B249281 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone](/img/structure/B249281.png)
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory activities. The compound has also been investigated for its potential use in drug delivery systems due to its ability to penetrate cell membranes.
作用机制
The exact mechanism of action of 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the major advantages of using 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone in lab experiments is its wide range of potential applications. However, the compound is also associated with certain limitations, such as its low solubility in water and the need for specialized equipment for its synthesis.
未来方向
There are several future directions for the research on 2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone. One potential area of focus is the development of novel drug delivery systems that utilize the compound's ability to penetrate cell membranes. Another area of interest is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and develop novel applications for it.
合成方法
2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone can be synthesized through a multistep process involving the condensation of 4-methylacetophenone with 2-aminobenzimidazole, followed by cyclization and reduction reactions. This synthesis method has been optimized to yield high purity and yield of the compound.
属性
分子式 |
C21H23N3O |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-(7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C21H23N3O/c1-14-5-7-17(8-6-14)20(25)13-24-19-12-16(3)15(2)11-18(19)23-10-4-9-22-21(23)24/h5-8,11-12H,4,9-10,13H2,1-3H3 |
InChI 键 |
RLZPCBYQQGAMOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C(=C3)C)C)N4C2=NCCC4 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(C=C(C(=C3)C)C)N4C2=NCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



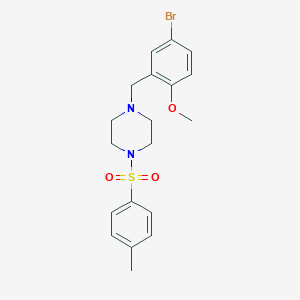
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
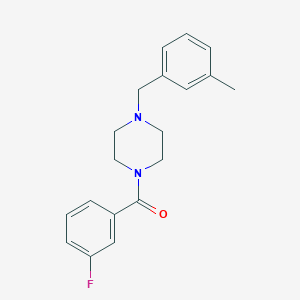

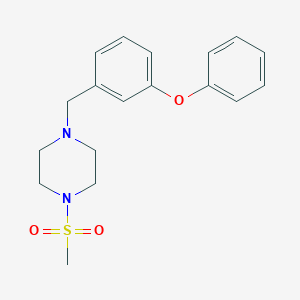
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

